Methyl 4-cyanofuran-2-carboxylate
Overview
Description
Methyl 4-cyanofuran-2-carboxylate is a chemical compound that is part of a broader class of cyano-substituted furan derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided do not directly discuss methyl 4-cyanofuran-2-carboxylate, but they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemistry of methyl 4-cyanofuran-2-carboxylate.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include the formation of cyano and carboxylate functional groups on a furan ring. For example, the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate leads to the formation of 4-cyano-2,3-dihydrofuran-3-carboxamides . Similarly, the synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates involves the reaction of arylisothiocyanate derivatives with sodium methyl cyanoacetate . These methods highlight the versatility of cyano and carboxylate groups in heterocyclic synthesis.
Molecular Structure Analysis
The molecular structure of cyano-furan derivatives is characterized by the presence of a cyano group attached to the furan ring. This functional group can significantly influence the electronic properties of the molecule, as seen in the synthesis of various cyano-substituted furan derivatives . The presence of a carboxylate ester, as in the case of methyl 4-cyanofuran-2-carboxylate, would contribute to the molecule's reactivity and potential for further functionalization.
Chemical Reactions Analysis
Cyano-furan derivatives participate in a variety of chemical reactions. For instance, the Morita-Baylis-Hillman reaction is used to introduce a cyano group into a molecule, as demonstrated in the synthesis of methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates . Additionally, the presence of a cyano group can facilitate nucleophilic addition reactions, as it is an electron-withdrawing group that can activate adjacent carbons for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyano-furan derivatives are influenced by their functional groups. The cyano group is polar and can engage in dipole-dipole interactions, which may affect the compound's boiling point, solubility, and crystallinity. The carboxylate ester group in methyl 4-cyanofuran-2-carboxylate would contribute to its ester-like odor and potentially increase its solubility in organic solvents. The papers provided do not offer specific data on the physical properties of methyl 4-cyanofuran-2-carboxylate, but the synthesis and reactions of similar compounds suggest that it would exhibit typical behavior of polar, aromatic esters with potential for diverse chemical reactivity .
Scientific Research Applications
Application 1: Synthesis of Heteroaromatic and 2-Aminosugar Chemical Space
- Summary of the Application: Methyl 4-cyanofuran-2-carboxylate (M4A2C) is used as a substrate in the synthesis of furo[3,2-d]pyrimidin-4-amine scaffold. This compound is derived from chitin, a biopolymer, and is part of an effort to expand the chemical space available from chitin .
- Methods of Application or Experimental Procedures: The amino acid derivative M4A2C was chosen as the substrate. The lower-electron withdrawing ester was anticipated to reduce the reactivity of the nitrile, making it less susceptible to hydrolysis .
Application 2: Synthesis of Acyl Furans
- Summary of the Application: Methyl 4-cyanofuran-2-carboxylate is used in the synthesis of acyl furans through a process called cross-ketonization. This process involves the reaction of methyl 2-furoate with carboxylic acids .
- Methods of Application or Experimental Procedures: The synthesis of 2-acetyl furan (AF) is achieved by the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a ZrO2 catalyst. The reaction is carried out in a continuous-flow, gas-phase system .
- Results or Outcomes: The optimization of the molar ratio between reactants at 350 °C allowed the researchers to achieve 87% AF selectivity at 90% 2-MF conversion, with a space–time yield of 0.152 h −1 . This process has a lower E-factor compared to traditional routes performed in the liquid phase and under batch conditions .
Application 3: Synthesis of Valuable Acyl Furans
- Summary of the Application: Methyl 4-cyanofuran-2-carboxylate is used in the synthesis of valuable acyl furans through a process called cross-ketonization. This process involves the reaction of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a simple and cheap ZrO2 catalyst .
- Methods of Application or Experimental Procedures: The synthesis of 2-acetyl furan (AF) is achieved by the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a ZrO2 catalyst. The reaction is carried out in a continuous-flow, gas-phase system .
- Results or Outcomes: The optimization of the molar ratio between reactants at 350 °C allowed the researchers to achieve 87% AF selectivity at 90% 2-MF conversion, with a space–time yield of 0.152 h −1 . This process has a lower E-factor compared to traditional routes performed in the liquid phase and under batch conditions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-cyanofuran-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMAJZKPNPNPHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CO1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666570 | |
Record name | Methyl 4-cyanofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyanofuran-2-carboxylate | |
CAS RN |
357289-65-7 | |
Record name | Methyl 4-cyanofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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